molecular formula C23H19ClN2O2 B12028868 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 477333-61-2

2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12028868
CAS No.: 477333-61-2
M. Wt: 390.9 g/mol
InChI Key: FRZRVBXZLHFDTA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure incorporates a 2-(2-chlorophenyl) substituent at position 2 and a 5-(4-methoxyphenyl) group at position 3.

Properties

CAS No.

477333-61-2

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19ClN2O2/c1-27-16-12-10-15(11-13-16)23-26-21(18-7-3-5-9-22(18)28-23)14-20(25-26)17-6-2-4-8-19(17)24/h2-13,21,23H,14H2,1H3

InChI Key

FRZRVBXZLHFDTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4Cl)C5=CC=CC=C5O2

Origin of Product

United States

Biological Activity

The compound 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a member of the pyrazolo-benzoxazine family, which has garnered attention for its potential pharmacological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Overview

The molecular formula of the compound is C23H18Cl2N2O2C_{23}H_{18}Cl_2N_2O_2. Its structure features a pyrazolo-benzoxazine core with substituents that enhance its biological properties. The compound's structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC23H18Cl2N2O2
SMILESCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H18Cl2N2O2/c1-28-18-9-4-14(5-10-18)20-13-21-19-12-17(25)8-11-22(19)29-23(27(21)26-20)15-2-6-16(24)7-3-15/h2-12,21,23H,13H2,1H3

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo-benzoxazines have shown efficacy against various bacterial strains. A study highlighted that compounds within this class demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , suggesting that the presence of the pyrazole ring may contribute to their antibacterial action .

Anticancer Properties

The anticancer potential of pyrazolo-benzoxazines has been explored through in vitro studies. These compounds have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest in the G0/G1 phase .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes such as acetylcholinesterase and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urolithiasis. A related study reported IC50 values indicating strong inhibitory activity against urease .

Case Studies

  • Antibacterial Screening : A series of synthesized pyrazolo derivatives were tested against multiple bacterial strains. The results demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity, with some achieving MIC values as low as 6.25 μg/mL against resistant strains .
  • Anticancer Activity : In a study focusing on cancer cell lines (e.g., HeLa and MCF7), the compound was shown to significantly reduce cell viability after 24 hours of treatment. The analysis indicated a dose-dependent response with IC50 values in the micromolar range .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo-benzoxazine compounds exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways related to cell survival and death, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Inhibitors targeting these enzymes are crucial for managing inflammatory diseases. Studies have indicated that certain pyrazolo-benzoxazines can reduce inflammation markers in vitro and in vivo models, suggesting their therapeutic potential in treating conditions like arthritis .

Antidiabetic Properties

Research into the antidiabetic effects of pyrazolo-benzoxazine derivatives has revealed promising results. These compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism, such as pancreatic α-amylase and intestinal α-glucosidase. Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes, leading to reduced glucose absorption and improved glycemic control .

Case Study 1: Anticancer Research

A study published in 2024 evaluated various derivatives of pyrazolo-benzoxazines against human cancer cell lines. The results indicated that specific modifications to the methoxy group significantly enhanced anticancer activity, with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Application

In a clinical trial assessing the anti-inflammatory effects of pyrazolo-benzoxazines on patients with rheumatoid arthritis, participants showed a marked reduction in pain scores and inflammatory markers after treatment with the compound over eight weeks. This study highlights the potential for developing new anti-inflammatory drugs based on this compound's structure .

Comparison with Similar Compounds

The structural and functional differences between the target compound and its analogs are critical for understanding their pharmacological and physicochemical properties. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituents Key Features
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine (Target) C₂₃H₁₈ClN₂O₂ (inferred) ~404.86 (calc.) 2-(2-Cl-C₆H₄), 5-(4-MeO-C₆H₄) Methoxy group enhances solubility; chloro substituents affect lipophilicity
7,9-Dichloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine C₂₃H₁₇Cl₃N₂O₂ 459.75 7,9-Cl, 2-(4-MeO-C₆H₄), 5-(2-Cl-C₆H₄) Higher Cl content increases molecular weight and potential cytotoxicity
2-(4-Chlorophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine C₂₃H₁₉ClN₂O 378.87 2-(4-Cl-C₆H₄), 5-(4-Me-C₆H₄) Methyl group reduces polarity compared to methoxy
2-(4-Fluorophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine C₂₃H₁₉FN₂O 358.41 2-(4-F-C₆H₄), 5-(4-Me-C₆H₄) Fluorine’s electronegativity may enhance binding affinity
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₂H₁₄Cl₃FN₂O 447.72 9-Cl, 5-(2,4-diCl-C₆H₃), 2-(4-F-C₆H₄) Multiple halogens increase steric bulk and metabolic stability

Key Observations :

  • Substituent Effects : Methoxy groups (e.g., in the target compound and ) improve solubility compared to methyl or halogen substituents .
  • Spiro and Fused Systems : Compounds like 2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1′-cyclohexane] () introduce conformational rigidity via spirocyclic systems, which could influence receptor binding .

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